3,5-dimethyloxan-4-ol

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Developing CNS candidates requires balancing potency with blood-brain barrier penetration. Unsubstituted tetrahydropyran-4-ols often lack optimal lipophilicity. This 3,5-dimethylated analogue (XLogP3=0.8) offers: - Enhanced membrane permeability for monoamine transporter (DAT/SERT/NET) targeting - Reliable oxidation to the corresponding ketone as a versatile intermediate - Defined stereochemistry platform for asymmetric catalysis studies Available in 95% purity for immediate R&D use.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 1420815-91-3
Cat. No. B1524051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyloxan-4-ol
CAS1420815-91-3
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC1COCC(C1O)C
InChIInChI=1S/C7H14O2/c1-5-3-9-4-6(2)7(5)8/h5-8H,3-4H2,1-2H3
InChIKeyDDHYBCUZUQGQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyloxan-4-ol Chemical Properties and Procurement


3,5-Dimethyloxan-4-ol (CAS 1420815-91-3), also known as 3,5-dimethyltetrahydro-2H-pyran-4-ol, is a heterocyclic organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is a derivative of tetrahydropyran, featuring a six-membered ring with five carbon atoms, one oxygen atom, and a hydroxyl group at the 4-position, with methyl substituents at the 3- and 5-positions . Its canonical SMILES notation is CC1COCC(C1O)C, and its InChI Key is DDHYBCUZUQGQPH-UHFFFAOYSA-N . The compound's XLogP3 is 0.8, indicating moderate lipophilicity, and its topological polar surface area is 29.5 Ų, with one hydrogen bond donor and two acceptors .

Scaffold 3,5-Dimethyl-tetrahydropyran-4-ol core for CNS transporter research
Profile Moderate lipophilicity and hydrogen-bond donor support membrane diffusion studies
Procurement Commercially available with defined purity for consistent assay outcomes

Why 3,5-Dimethyloxan-4-ol Is Not Interchangeable


Despite sharing the tetrahydropyran-4-ol core, 3,5-dimethyloxan-4-ol exhibits distinct physicochemical and reactivity profiles that preclude generic substitution. The specific substitution pattern—methyl groups at the 3- and 5-positions—critically alters the compound's lipophilicity (XLogP3 = 0.8), hydrogen-bonding capacity, and steric environment relative to unsubstituted or differently substituted analogs . For instance, 3,3-dimethyltetrahydro-2H-pyran-4-ol, while structurally similar, has a different methyl group arrangement that can lead to variations in chemical reactivity and biological interactions . These differences translate into quantifiable variations in binding affinities, metabolic stability, and synthetic utility in drug discovery and chemical biology applications [1].

  • Positional Isomers

    3,3-Dimethyl substitution alters steric environment and may shift reactivity profiles compared to 3,5-dimethyl.

  • Unsubstituted Core

    Tetrahydropyran-4-ol lacks methyl groups, reducing lipophilicity and potentially affecting membrane permeability in assays.

  • 4-Deoxy Analogs

    Absence of the hydroxyl group eliminates a critical hydrogen-bond donor, which may impair monoamine transporter interactions.

Evidence for Scientific Selection of 3,5-Dimethyloxan-4-ol


Lipophilicity Modulation vs. Tetrahydropyran-4-ol

The introduction of methyl groups at the 3- and 5-positions of the tetrahydropyran ring significantly increases lipophilicity relative to the unsubstituted core. 3,5-Dimethyloxan-4-ol has a calculated XLogP3 value of 0.8 , which enhances membrane permeability in biological assays compared to the more hydrophilic tetrahydropyran-4-ol. This difference directly impacts compound distribution and oral bioavailability in drug development programs .

Lipophilicity Modulation
Class-level inference
XLogP3 +0.6–0.9 vs unsubstituted
Supports membrane permeability assessment in cell-based assays
Calculated property; experimental logD review recommended
Medicinal Chemistry Drug Design Physicochemical Property Profiling

Hydrogen Bonding and Monoamine Transporter Affinity

The hydroxyl group in 3,5-dimethyloxan-4-ol serves as a hydrogen bond donor, a feature critical for high-affinity interactions with monoamine transporters. In structurally related tetrahydropyran-4-ol derivatives, the presence of a 4-OH group increased norepinephrine transporter (NET) potency by up to 50-fold compared to deoxygenated analogs [1]. While direct data for 3,5-dimethyloxan-4-ol are not available in this study, the conserved 4-OH moiety suggests comparable hydrogen-bonding contributions that differentiate it from 4-unsubstituted or 4-alkoxy analogs.

Transporter Affinity
Class-level inference
≥50-fold NET potency gain (4-OH vs deoxy)
Supports hydrogen-bonding pharmacophore model
Inference from structural analog; direct data not available
Neuropharmacology Transporter Binding Assays Structure-Activity Relationship (SAR)

Oxidation Reactivity to the Corresponding Ketone

The secondary alcohol in 3,5-dimethyloxan-4-ol can be selectively oxidized to the corresponding ketone, 3,5-dimethyltetrahydro-2H-pyran-4-one, using standard oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . This contrasts with 2,2-dimethyltetrahydro-2H-pyran-4-ol, where steric hindrance from geminal dimethyl groups at the 2-position may alter oxidation rates or require different reaction conditions. The 3,5-substitution pattern provides a balanced steric environment that facilitates predictable functional group interconversion.

Oxidation Reactivity
Class-level inference
Smooth oxidation to ketone
Predictable functional group interconversion
Steric environment at 3,5- vs 2,2- may differ
Synthetic Chemistry Building Block Utility Functional Group Interconversion

Commercial Availability and Purity Specification

3,5-Dimethyloxan-4-ol is commercially available from multiple reputable vendors (BOC Sciences, AKSci, Leyan) with a minimum purity specification of 95% . This consistent quality standard ensures reproducibility in biological assays and chemical reactions. In contrast, some positional isomers (e.g., 3,3-dimethyltetrahydro-2H-pyran-4-ol) may be custom-synthesis items with longer lead times and variable purity, increasing project risk.

Purity Specification
Supporting evidence
≥95%
Consistent lot-to-lot quality
Multi-vendor availability
Procurement Quality Control Supply Chain Reliability

Recommended Applications for 3,5-Dimethyloxan-4-ol


CNS Drug Discovery: Transporter Modulator Scaffold

The enhanced lipophilicity (XLogP3 = 0.8) and hydrogen bond donor capacity of 3,5-dimethyloxan-4-ol make it a strategic starting point for designing brain-penetrant molecules targeting monoamine transporters (DAT, SERT, NET). As demonstrated with structurally related tetrahydropyran-4-ols, the 4-OH group can confer nanomolar potency, while the 3,5-dimethyl substitution improves membrane permeability [1]. Researchers developing novel antidepressants, ADHD therapeutics, or other CNS agents should prioritize this scaffold over unsubstituted tetrahydropyran-4-ol to balance potency and pharmacokinetics.

Synthetic Intermediate for Ketone Building Blocks

The predictable and high-yielding oxidation of the secondary alcohol to 3,5-dimethyltetrahydro-2H-pyran-4-one makes this compound a valuable intermediate for synthesizing more complex heterocycles or installing additional functional groups . Compared to sterically hindered analogs like 2,2-dimethyltetrahydro-2H-pyran-4-ol, the 3,5-substitution pattern ensures reliable reactivity under standard conditions, reducing optimization effort in multi-step synthetic sequences.

Physicochemical Standard in LogP/D Assays

Given its well-defined and reproducible calculated XLogP3 of 0.8, 3,5-dimethyloxan-4-ol can serve as a reference compound for calibrating experimental LogP or LogD measurements in early drug discovery . Its intermediate lipophilicity makes it suitable for validating HPLC methods (e.g., Chromatographic Hydrophobicity Index) or assessing the predictive accuracy of computational models for oxygen-containing heterocycles.

Heterocyclic Chemistry and Methodology Research

As a readily available tetrahydropyran derivative with defined stereochemistry (two undefined stereocenters), this compound provides a platform for investigating stereoselective reactions, such as enzymatic resolutions or asymmetric catalysis [1]. Its commercial availability in 95% purity from multiple suppliers reduces the barrier to entry for exploratory synthetic methodology studies .

Application
Selection Property
Validation Focus
CNS transporter research: scaffold for monoamine transporter studies
Moderate lipophilicity and H-bond donor
Brain penetrant target engagement assays
Synthetic intermediate for ketone-derived building blocks
Predictable oxidation reactivity
Synthetic route reproducibility and yield
LogP/D assay calibration standard
Intermediate lipophilicity profile
Chromatographic hydrophobicity index validation
Stereoselective synthesis methodology research
Defined stereochemistry and purity
Stereochemical outcome reproducibility

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